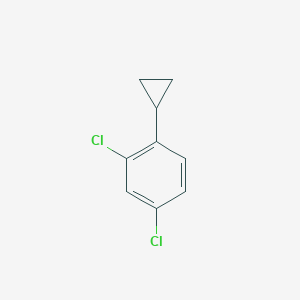
3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene: is an organic compound characterized by the presence of a tert-butoxy group and four fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene typically involves the introduction of the tert-butoxy group to a tetrafluorobenzene precursor. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the tert-butoxy group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the tetrafluorobenzene precursor, offering advantages in terms of reaction control, yield, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Potassium tert-butoxide (KOt-Bu): A strong base used in elimination reactions to form less substituted alkenes.
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyl groups under mild acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the tert-butoxy group can yield tert-butyl esters or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique reactivity makes it valuable for designing new materials and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
tert-Butyloxycarbonyl-protected compounds: These compounds also contain the tert-butoxy group and are used in organic synthesis for protecting amine groups.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups, used in organometallic chemistry.
Uniqueness: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the tert-butoxy group and multiple fluorine atoms on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various chemical applications.
Propiedades
Fórmula molecular |
C10H10F4O |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H10F4O/c1-10(2,3)15-9-7(13)5(11)4-6(12)8(9)14/h4H,1-3H3 |
Clave InChI |
UDSOOPKRNJVUIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CC(=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


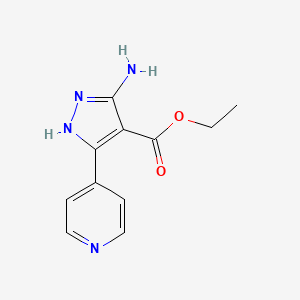
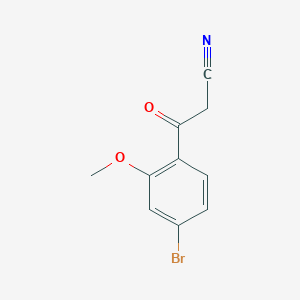

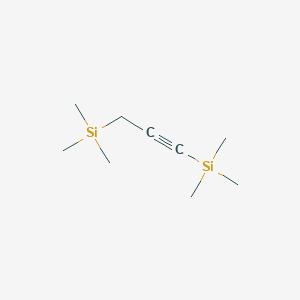
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
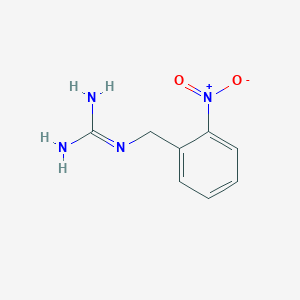
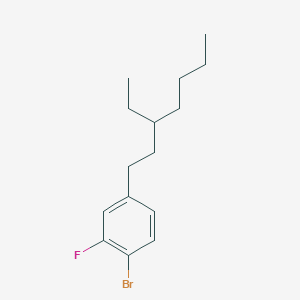
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
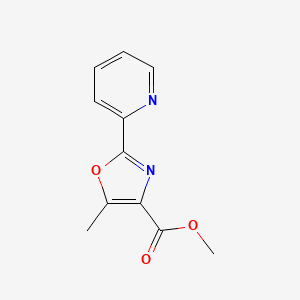

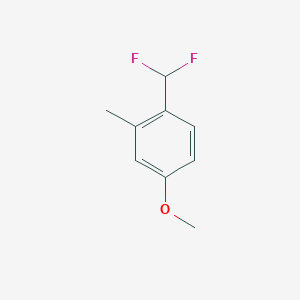
![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
